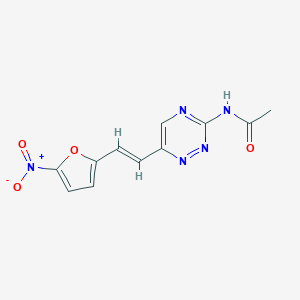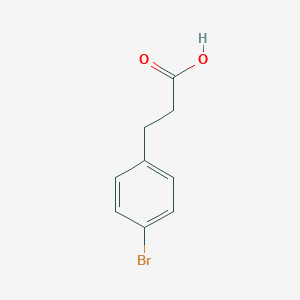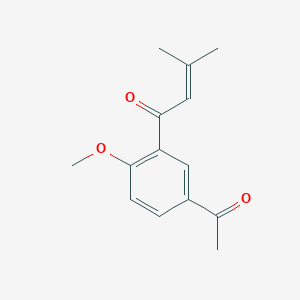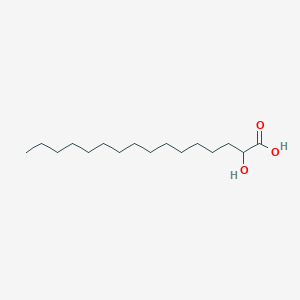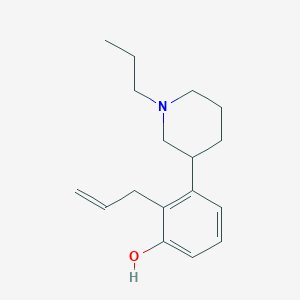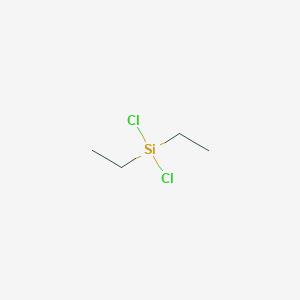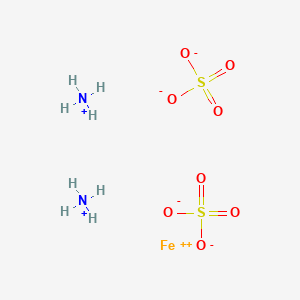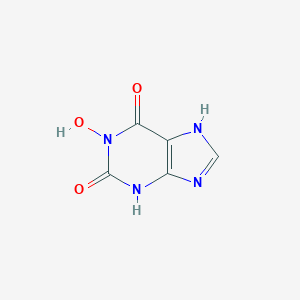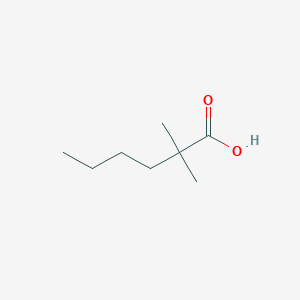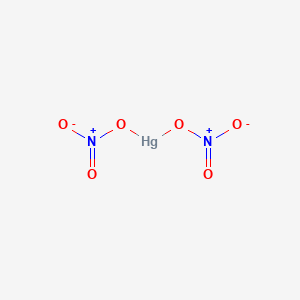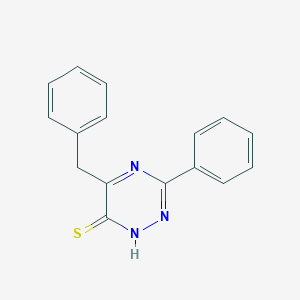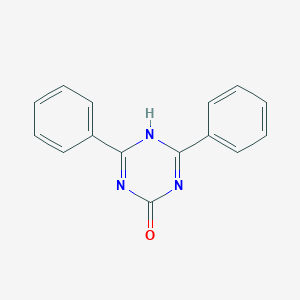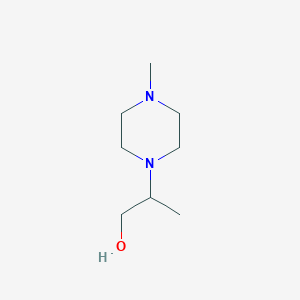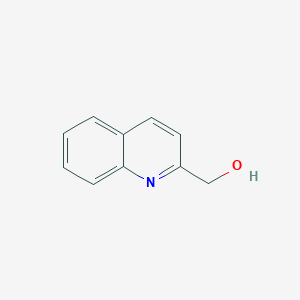![molecular formula C16H9ClN3NaO7S B155582 Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate CAS No. 10132-98-6](/img/structure/B155582.png)
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate, commonly known as Sudan III, is a synthetic azo dye that is widely used in scientific research. This compound is a lipophilic dye and is commonly used in staining of lipids in tissues and cells. Sudan III is also used as a food dye and in the textile industry.
Mécanisme D'action
The mechanism of action of Sudan III is not fully understood. It is believed to interact with lipids in tissues and cells, resulting in a red-orange color. Sudan III is also thought to bind to proteins, resulting in a shift in absorbance spectra.
Effets Biochimiques Et Physiologiques
Sudan III is not known to have any significant biochemical or physiological effects. However, it is important to note that Sudan III is a synthetic azo dye and may have potential health effects if ingested or absorbed through the skin. Therefore, proper precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan III has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. Its lipophilic nature makes it useful in lipid staining of tissues and cells. However, there are also limitations to using Sudan III in lab experiments. It is not specific to any particular lipid and may stain non-lipid structures. Sudan III is also not suitable for use in live cells as it is toxic and may interfere with cellular processes.
Orientations Futures
For the use of Sudan III in scientific research include the development of lipid-based drug delivery systems and new pH indicators for analytical chemistry.
Méthodes De Synthèse
Sudan III is synthesized by the diazotization of 3-chloro-2-hydroxy-5-nitroaniline followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The resulting compound is then converted to its sodium salt form. The synthesis of Sudan III is a multistep process that requires careful attention to detail and proper equipment.
Applications De Recherche Scientifique
Sudan III is used in a variety of scientific research applications. Its lipophilic nature makes it useful in lipid staining of tissues and cells. It is also used in the detection of fat-soluble vitamins in food samples. Sudan III is used in the textile industry to dye nylon, silk, and wool. It is also used as a pH indicator in analytical chemistry.
Propriétés
Numéro CAS |
10132-98-6 |
|---|---|
Nom du produit |
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate |
Formule moléculaire |
C16H9ClN3NaO7S |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H10ClN3O7S.Na/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27;/h1-7,21-22H,(H,25,26,27);/q;+1/p-1 |
Clé InChI |
ZTUZEAKLMFILMI-XMMWENQYSA-M |
SMILES isomérique |
C1=CC2=C(C=C/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)/C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC2=C(C=CC(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



